molecular formula C10H19ClO2S B13598215 2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride

2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride

Cat. No.: B13598215
M. Wt: 238.78 g/mol
InChI Key: OSPHLFYRZOPBKC-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride is a chemical compound with the molecular formula C10H19ClO2S and a molecular weight of 238.78 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with two methyl groups and an ethane-1-sulfonyl chloride group. It is used in various chemical reactions and has applications in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride typically involves the reaction of 4,4-dimethylcyclohexanol with ethane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or solvent extraction to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride is unique due to the presence of two methyl groups on the cyclohexyl ring, which can influence its reactivity and steric properties. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is required .

Properties

Molecular Formula

C10H19ClO2S

Molecular Weight

238.78 g/mol

IUPAC Name

2-(4,4-dimethylcyclohexyl)ethanesulfonyl chloride

InChI

InChI=1S/C10H19ClO2S/c1-10(2)6-3-9(4-7-10)5-8-14(11,12)13/h9H,3-8H2,1-2H3

InChI Key

OSPHLFYRZOPBKC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CCS(=O)(=O)Cl)C

Origin of Product

United States

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